molecular formula C12H9N3O3 B2638217 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid CAS No. 1171932-66-3

2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid

Cat. No.: B2638217
CAS No.: 1171932-66-3
M. Wt: 243.222
InChI Key: YTLZJYQVDMEIIB-UHFFFAOYSA-N
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Description

2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a quinoline ring. The presence of a carboxylic acid group at the 7th position and a keto group at the 3rd position adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with o-halogen derivatives of aromatic carboxylic acids . The reaction conditions often include the use of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and other functionalized heterocycles.

Scientific Research Applications

2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The pathways involved may include the modulation of signal transduction pathways and the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-methyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c1-15-11(16)8-5-13-9-4-6(12(17)18)2-3-7(9)10(8)14-15/h2-5,14H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLZJYQVDMEIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CN=C3C=C(C=CC3=C2N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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